molecular formula C14H10Cl3NO2 B5733470 3-methoxy-N-(2,4,5-trichlorophenyl)benzamide

3-methoxy-N-(2,4,5-trichlorophenyl)benzamide

Cat. No. B5733470
M. Wt: 330.6 g/mol
InChI Key: BNADWOMSEZLLAX-UHFFFAOYSA-N
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Description

3-methoxy-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound that has been extensively researched for its potential application in the field of medicine. This compound is also known by its chemical formula C15H11Cl3N2O2 and its CAS number is 393514-24-4.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2,4,5-trichlorophenyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in the anti-inflammatory effect of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). It has also been reported to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

The advantages of using 3-methoxy-N-(2,4,5-trichlorophenyl)benzamide in lab experiments include its anti-inflammatory, analgesic, and antipyretic properties. It has also been found to be relatively safe and well-tolerated in animal studies. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 3-methoxy-N-(2,4,5-trichlorophenyl)benzamide. One direction is to investigate its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail and to identify its molecular targets. Additionally, the development of more soluble derivatives of this compound could enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively researched for its potential application in the field of medicine. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of 3-methoxy-N-(2,4,5-trichlorophenyl)benzamide involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This is then reacted with 2,4,5-trichloroaniline to form the final product, this compound. The synthesis of this compound has been reported in several scientific journals.

Scientific Research Applications

3-methoxy-N-(2,4,5-trichlorophenyl)benzamide has been extensively researched for its potential application in the field of medicine. This compound has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3-methoxy-N-(2,4,5-trichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO2/c1-20-9-4-2-3-8(5-9)14(19)18-13-7-11(16)10(15)6-12(13)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNADWOMSEZLLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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